2-(Azidomethyl)but-1-ene
Overview
Description
Physical and Chemical Properties Analysis
2-(Azidomethyl)but-1-ene is a colorless liquid that is soluble in polar organic solvents, including water. The physical and chemical properties of alkenes, in general, include existing in all three phases (solid, liquids, and gases) at room temperature, and having melting and boiling points similar to that of alkanes .Scientific Research Applications
Peptidotriazoles Synthesis
The cycloaddition of azides to alkynes, a key synthetic route to 1H-[1,2,3]-triazoles, is highlighted in the context of solid-phase synthesis. This process allows for the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, leading to diversely 1,4-substituted [1,2,3]-triazoles integrated into peptide backbones or side chains. The method is compatible with solid-phase peptide synthesis, offering a mild and efficient route (>95% conversion and purity) for incorporating azide functionalities into peptides (Tornøe, Christensen, & Meldal, 2002).
Chiral Amine Synthesis
The synthesis of chiral terminal 1,2-diamines from an aziridine precursor is described, where azidotrimethylsilane (TMSN3) regioselectively opens the vinyl-substituted aziridine ring. This approach serves as a foundation for producing biologically important compounds, demonstrating the utility of azide intermediates in achieving complex molecular architectures with high yields (Lee et al., 2006).
Click Chemistry for Polymer Modification
A study on the modification of poly(N-isopropylacrylamide) (PNIPAM) through 'click' chemistry showcases the application of azido end-functionalized polymers. The azido group on the polymer's end allows for subsequent reactions with acetylene derivatives, modifying the polymer's properties, such as thermal responsiveness. This illustrates the versatility of azide functionalities in tailoring polymer properties for specific applications (Narumi et al., 2008).
Structural Diversity in Coordination Chemistry
The synthesis and magnetic properties of azido-bridged cobalt(II) complexes offer insight into the structural diversity achievable with azide ligands. These complexes demonstrate unique coordination geometries and magnetic behaviors, underscoring the role of azide intermediates in the exploration of new materials with potential applications in magnetics and catalysis (Boonmak, Nakano, & Youngme, 2011).
Mechanism of Action
Target of Action
It’s known that alkenes, such as 2-(azidomethyl)but-1-ene, typically undergo electrophilic addition reactions . The electrophile in these reactions could be considered a target of the alkene .
Mode of Action
This compound, being an alkene, is likely to undergo electrophilic addition reactions . In these reactions, an electrophile attacks the electron-rich double bond of the alkene, leading to the formation of new bonds . For instance, in the presence of a protic acid, HX, the alkene can react to form a new compound .
Biochemical Pathways
Alkenes like this compound can participate in various biochemical reactions, including the formation of larger biomolecules . These reactions can impact multiple biochemical pathways, potentially influencing processes such as metabolism and energy production .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability
Result of Action
The electrophilic addition reactions that alkenes like this compound undergo can result in the formation of new compounds . These new compounds could have various effects at the molecular and cellular level, depending on their structure and properties .
Properties
IUPAC Name |
2-(azidomethyl)but-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-5(2)4-7-8-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLNZWKMSMQIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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